BenchChemオンラインストアへようこそ!

Butoctamide

Sleep Architecture Polysomnography Hypnotics

Butoctamide (also referred to as Butoctamide hydrogen succinate, BAHS, or semisuccinate) is an amide-based hypnotic agent with a molecular formula of C12H25NO2 and a molecular weight of 215.33 g/mol. Its chemical structure is defined as N-(2-ethylhexyl)-3-hydroxybutyramide.

Molecular Formula C12H25NO2
Molecular Weight 215.33 g/mol
CAS No. 32838-26-9
Cat. No. B1207564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButoctamide
CAS32838-26-9
Synonymsbutoctamide
Molecular FormulaC12H25NO2
Molecular Weight215.33 g/mol
Structural Identifiers
SMILESCCCCC(CC)CNC(=O)CC(C)O
InChIInChI=1S/C12H25NO2/c1-4-6-7-11(5-2)9-13-12(15)8-10(3)14/h10-11,14H,4-9H2,1-3H3,(H,13,15)
InChIKeyWTBQLHRVRKXSPX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butoctamide (CAS 32838-26-9): A Baseline Review for Hypnotic Procurement and Sleep Research


Butoctamide (also referred to as Butoctamide hydrogen succinate, BAHS, or semisuccinate) is an amide-based hypnotic agent with a molecular formula of C12H25NO2 and a molecular weight of 215.33 g/mol [1]. Its chemical structure is defined as N-(2-ethylhexyl)-3-hydroxybutyramide [1]. This compound is distinct from benzodiazepines and Z-drugs due to its unique effect on sleep architecture: it increases rapid eye movement (REM) sleep while decreasing stage 2 non-REM sleep [2]. Butoctamide is marketed in Japan under the brand name Listomin S and has been studied for its hypnotic properties in healthy adults, elderly populations, and individuals with mental retardation or Down syndrome [3].

Why Butoctamide (CAS 32838-26-9) Cannot Be Substituted by Conventional Hypnotics


Generic substitution with other in-class hypnotics is not scientifically sound for applications requiring specific sleep architecture modulation. The fundamental pharmacological action of butoctamide—specifically its unique enhancement of REM sleep—contradicts the effect profile of benzodiazepines, barbiturates, and Z-drugs, which consistently suppress REM sleep [1][2]. This divergence is not merely a matter of potency or dosing; it reflects distinct neurochemical mechanisms and resultant polygraphic outcomes [3]. Therefore, interchangeability is contraindicated without explicit comparative data to support equivalent sleep-stage regulation.

Butoctamide (CAS 32838-26-9) vs. Comparators: A Quantitative Evidence Guide for Scientific Selection


Divergent REM Sleep Modulation: Butoctamide vs. Nitrazepam in Normal Human Polysomnography

In a direct head-to-head polysomnographic study in 12 healthy male subjects, butoctamide hydrogen succinate (BAHS) (600 mg) significantly increased REM sleep and decreased stage 2 sleep, whereas nitrazepam (5 mg) significantly decreased REM sleep and increased stage 2 sleep [1]. The quantified differences underscore a diametrically opposed effect on REM sleep, a critical determinant of sleep quality and cognitive restoration.

Sleep Architecture Polysomnography Hypnotics REM Sleep

Preservation of Psychomotor Function: Butoctamide vs. Nitrazepam in Healthy Volunteers

A comparative pharmacokinetic/pharmacodynamic study in 8 healthy male volunteers (19-32 years) directly compared BAHS 1000 mg and nitrazepam 5 mg. BAHS did not impair psychomotor performance or standing steadiness at any tested time point over 10 hours post-dose, whereas nitrazepam caused concentration-dependent impairment [1]. Additionally, the elimination half-life of BAHS was approximately 4 hours, significantly shorter than the >10-hour half-life of nitrazepam [1].

Psychomotor Performance Safety Pharmacology Hypnotics Next-Day Residual Effects

Sustained REM Sleep Enhancement in Mentally Retarded Children: Long-Term Efficacy vs. Placebo

In a 6-month, placebo-controlled polygraphic study in 20 mentally retarded children (8-14 years), long-term administration of BAHS (400 mg) partially reversed the reduced REM sleep characteristic of this population, causing a significant increase in REM sleep stage [1]. The effect was observed immediately after the first dose and became more apparent with continued treatment, whereas the placebo group showed no change in sleep architecture [1].

Developmental Disorders REM Sleep Deficiency Long-term Hypnotic Use Placebo-Controlled Trial

Quantified REM Sleep Increase in Elderly Subjects: A Polygraphic Analysis vs. Baseline

In a study of 6 healthy elderly females (68-77 years), BAHS (600 mg) significantly increased the average number (P<0.05) and percentage (P<0.02) of REM periods compared to baseline nights, with a maximum REM sleep percentage of approximately 20% [1]. Importantly, REM sleep did not exceed the physiological range, and REM density decreased, indicating a qualitative improvement in sleep architecture without pathological alteration [1].

Geriatric Sleep Medicine Age-Related Sleep Changes Polysomnography Hypnotics

Optimal Application Scenarios for Butoctamide (CAS 32838-26-9) in Research and Therapeutic Development


Investigational Studies of REM Sleep Deficiency Disorders

Given its well-documented ability to increase REM sleep without suppressing it, butoctamide is uniquely suited as a tool compound or comparator in research targeting conditions characterized by reduced REM sleep, such as Down syndrome, mental retardation, and certain geriatric sleep disturbances. The long-term efficacy and safety data in these populations (e.g., 6-month trial in mentally retarded children) provide a validated basis for its use in mechanistic and therapeutic studies [1].

Development of Hypnotics with Minimal Next-Day Residual Effects

The favorable pharmacokinetic profile (4-hour elimination half-life) and lack of psychomotor impairment distinguish butoctamide from longer-acting benzodiazepines [1]. This profile supports its use as a reference compound in the development of novel hypnotics intended for populations vulnerable to next-day sedation, such as the elderly or individuals in safety-critical occupations [2].

Comparative Sleep Architecture Studies

Butoctamide's unique polygraphic signature—specifically its enhancement of REM sleep and reduction of stage 2 non-REM sleep—makes it a valuable comparator in studies aimed at dissecting the neuropharmacology of sleep stages [1]. Head-to-head data against nitrazepam provide a quantitative benchmark for differentiating compounds based on their effects on sleep architecture rather than simple hypnotic potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butoctamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.